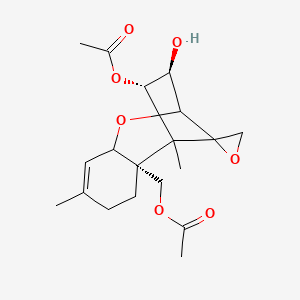

Diacetoxyscirpenol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Diacetoxyscirpenol can be synthesized through various chemical routes. One common method involves the acetylation of scirpentriol, a trichothecene derivative, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound primarily involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of this compound. The compound is then extracted and purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Diacetoxyscirpenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction of this compound can lead to the formation of deacetylated products.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents at low temperatures.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Hydroxylated derivatives of this compound.

Reduction: Deacetylated products such as scirpentriol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Toxicological Research

1. Emetic Response Studies

DAS has been extensively studied for its emetic effects. A significant study demonstrated that DAS induces vomiting in mink, correlating with elevated levels of peptide YY (PYY) and serotonin (5-HT) in the plasma. The research indicated that blocking specific receptors (NPY2R and 5-HT3R) could mitigate the emetic response induced by DAS, suggesting a neurochemical pathway for its toxicity .

2. Immunotoxicity

Research has shown that DAS affects the immune response in mice, particularly when administered after bacterial infections or antigenic stimulation. This timing significantly influences mortality rates and antibody responses. The findings suggest that DAS can suppress immune function, highlighting its potential risks in contaminated food sources .

3. Developmental Toxicity

DAS exposure has been linked to developmental and reproductive toxicity in animal models. Studies identified a lowest observed adverse effect level (LOAEL) of 1 mg/kg body weight in mice, demonstrating significant impacts on fetal development and reproductive health . These findings underscore the importance of monitoring DAS levels in food products.

Agricultural Applications

1. Herbicidal Potential

Recent studies have explored the herbicidal properties of DAS against Striga hermonthica, a parasitic weed affecting cereal crops. DAS demonstrated promising results as a biocontrol agent, inhibiting seed germination at low concentrations while being less harmful to non-target soil organisms . This application could provide a sustainable alternative to chemical herbicides.

2. Mycotoxin Management

DAS's role in mycotoxin contamination presents challenges for food safety. Regulatory bodies have established limits for mycotoxins in food products to mitigate health risks associated with consumption. Understanding the prevalence and impact of DAS is crucial for developing effective management strategies .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Emetic Response in Mink | DAS induces vomiting correlated with neurotransmitter levels | Understanding mechanisms can inform treatment for poisoning |

| Immunotoxicity in Mice | Increased mortality and decreased antibody response post-DAS administration | Highlights need for monitoring food safety |

| Herbicidal Activity | Effective against Striga hermonthica at low concentrations | Potential biocontrol agent for sustainable agriculture |

作用機序

Diacetoxyscirpenol is part of the type A trichothecenes group, which includes other compounds such as T-2 toxin, HT-2 toxin, and neosolaniol . Compared to these compounds, this compound is unique due to its dual acetoxy groups at positions 4 and 15, which influence its chemical reactivity and biological activity . While T-2 toxin and HT-2 toxin are also potent inhibitors of protein synthesis, this compound has shown distinct anticancer properties by targeting the HIF-1 pathway . Neosolaniol, on the other hand, shares structural similarities but differs in its acetylation pattern, affecting its toxicity and metabolic pathways .

類似化合物との比較

- T-2 toxin

- HT-2 toxin

- Neosolaniol

- Deoxynivalenol (DON)

- Nivalenol

特性

CAS番号 |

2270-40-8 |

|---|---|

分子式 |

C19H26O7 |

分子量 |

366.4 g/mol |

IUPAC名 |

[(1S,2R,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13?,14?,15?,16?,17-,18-,19-/m1/s1 |

InChIキー |

AUGQEEXBDZWUJY-AZZARWJDSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

異性体SMILES |

CC1=CC2[C@](CC1)([C@]3(C(C(C([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C |

正規SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

外観 |

Solid powder |

Color/Form |

Solid Crystals from /ethyl acetate/ |

melting_point |

161-162 °C |

Key on ui other cas no. |

2270-40-8 |

物理的記述 |

Solid; [HSDB] |

ピクトグラム |

Acute Toxic; Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

These toxins are heat and uv light stable... and capable of long-term storage... . /Trichothecenes/ |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4,15-di-o-acetylscirpenol 4,15-diacetoxyscirp-9-en-3-ol 4,15-diacetoxyscirpen-3-ol anguidin anguidine diacetoxyscirpenol NSC 141537 trichothec-9-ene-3alpha, 4beta, 15-triol, 12,13-epoxy-, 4,15-diacetate |

蒸気圧 |

3.8X10-9 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。